molecular formula C8H9N3O3 B1444601 2-Methyl-3-nitropyridine-6-acetamide CAS No. 1806489-88-2

2-Methyl-3-nitropyridine-6-acetamide

Cat. No.: B1444601
CAS No.: 1806489-88-2
M. Wt: 195.18 g/mol
InChI Key: RTITZRVNDJYGML-UHFFFAOYSA-N
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Description

2-Methyl-3-nitropyridine-6-acetamide is an organic compound belonging to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and an acetamide group at the 6-position

Properties

IUPAC Name

2-(6-methyl-5-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-7(11(13)14)3-2-6(10-5)4-8(9)12/h2-3H,4H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTITZRVNDJYGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitropyridine-6-acetamide typically involves nitration of a pyridine derivative followed by acetamidation. One common method involves the nitration of 2-methylpyridine using nitric acid in the presence of sulfuric acid to yield 2-methyl-3-nitropyridine. This intermediate is then reacted with acetic anhydride to introduce the acetamide group at the 6-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitropyridine-6-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

    Nucleophiles: Ammonia, amines.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Scientific Research Applications

2-Methyl-3-nitropyridine-6-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitropyridine-6-acetamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitropyridine: Lacks the acetamide group, making it less versatile in certain reactions.

    3-Nitropyridine-2-carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.

    2-Methyl-3-nitropyridine-6-carboxylic acid: Contains a carboxylic acid group instead of an acetamide group

Uniqueness

2-Methyl-3-nitropyridine-6-acetamide is unique due to the presence of both a nitro group and an acetamide group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

2-Methyl-3-nitropyridine-6-acetamide, often referred to as MNA, is a nitroaromatic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and an acetamide group at the 6-position. This structural arrangement is significant for its reactivity and biological interactions.

The biological activity of MNA can be attributed to its ability to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the acetamide group is capable of forming hydrogen bonds with biological macromolecules. Such interactions can modulate enzyme activities and receptor functions, leading to various biological effects including:

  • Antimicrobial Activity : Nitro compounds like MNA are known for their antimicrobial properties. They can undergo reduction to produce reactive intermediates that bind covalently to DNA, resulting in cell death .
  • Anti-inflammatory Effects : MNA has shown potential in inhibiting pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent .

Antimicrobial Activity

MNA exhibits significant antibacterial and antifungal properties. Studies have indicated that it can effectively inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial therapies. The mechanism typically involves the reduction of the nitro group, leading to the formation of toxic intermediates that damage microbial DNA .

Anti-inflammatory Activity

Research indicates that MNA may also possess anti-inflammatory properties. It has been observed to reduce levels of inflammatory markers such as TNF-α and IL-1β in cell cultures, suggesting its potential application in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have highlighted MNA's ability to inhibit cancer cell proliferation. The compound has shown promise in reducing tumor growth in vitro and in vivo models, although further research is required to elucidate its full potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activities of MNA:

  • Antimicrobial Efficacy : A study demonstrated that MNA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Mechanism : In a model of lipopolysaccharide-induced inflammation, MNA significantly reduced the secretion of inflammatory cytokines, indicating its potential as an anti-inflammatory drug candidate.
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that MNA induced apoptosis and inhibited cell cycle progression, suggesting mechanisms through which it could exert anticancer effects .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduction in cytokine levels,
AnticancerInduction of apoptosis in cancer cells,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
2-Methyl-3-nitropyridine-6-acetamide

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